N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N5O3S/c1-10-26-19-12-7-16(32-2)17(33-3)8-14(12)28-20(30(19)29-10)34-9-18(31)27-15-6-11(21(23,24)25)4-5-13(15)22/h4-8H,9H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHURFKTWMUFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Attachment of the Chlorinated Phenyl Ring: This step involves the coupling of the chlorinated phenyl ring with the triazoloquinazoline core, typically through palladium-catalyzed cross-coupling reactions.
Final Acetamide Formation: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues and their differences are summarized below:
Computational Similarity Metrics
- Tanimoto Coefficient : Used to quantify structural similarity. Compounds sharing the Murcko scaffold (triazoloquinazoline with thioacetamide linker) achieve Tanimoto scores >0.5, indicating high similarity .
- Cosine Score for MS/MS Fragmentation : Analogues with identical triazoloquinazoline cores (e.g., compound) show cosine scores >0.8, suggesting conserved fragmentation pathways .
Bioactivity Clustering
- Hierarchical Clustering : Compounds with similar triazoloquinazoline scaffolds cluster together in bioactivity profiles, correlating with shared protein targets (e.g., kinase or antimicrobial enzymes) .
- Docking Affinity Variability: Minor substituent changes (e.g., methyl vs. phenyl on the triazoloquinazoline) alter binding pocket interactions. For example, trifluoromethyl groups may enhance hydrophobic interactions compared to methoxy groups .
Key Research Findings
Synthetic Accessibility : The thioacetamide linkage and triazoloquinazoline core are synthetically tractable, with routes involving nucleophilic substitution and cyclization reactions .
Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism, enhancing half-life compared to methoxy-substituted analogues .
Data Tables
Table 1: Structural Comparison of Analogues
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide, identified by its CAS number 958595-07-8, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 528.9 g/mol. Its structure features a chloro-trifluoromethyl phenyl group and a triazoloquinazoline moiety, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H16ClF3N4O2S |
| Molecular Weight | 528.9 g/mol |
| CAS Number | 958595-07-8 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
Case Study: Cytotoxicity Evaluation
In a study conducted by Fayad et al., the compound was screened against multicellular spheroids derived from different cancer cell lines. The results indicated significant cytotoxic effects with varying IC50 values depending on the cell line tested:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 3.79 |
| A549 | 26 |
| HepG2 | 0.74 |
These findings suggest that the compound may effectively target specific cancer types, making it a candidate for further development in anticancer therapies.
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the S phase.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways.
- Targeting Specific Kinases : The sulfonamide group may inhibit key kinases involved in cancer progression.
Antimicrobial Activity
In addition to anticancer properties, sulfonamide derivatives have shown antimicrobial activity against various pathogens. The compound's structure allows it to compete with para-aminobenzoic acid (PABA), inhibiting folate biosynthesis in bacteria.
Table 2: Antimicrobial Efficacy
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Bacteriostatic |
| Escherichia coli | Inhibition observed |
Research Findings
Several studies have been published regarding the biological activity of similar compounds:
- Bouabdallah et al. reported significant cytotoxic potential for related sulfonamide derivatives against Hep-2 and P815 cell lines.
- Wei et al. described derivatives that displayed potent antitumor activity with IC50 values comparable to established chemotherapeutics.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step protocols starting with the formation of the triazoloquinazoline core. Key steps include nucleophilic substitution for sulfanyl group incorporation and coupling of the chloro-trifluoromethylphenyl acetamide moiety. Optimization requires strict control of temperature (60–80°C), solvent selection (e.g., DMF or dioxane), and catalyst use (e.g., triethylamine). Purification via reverse-phase HPLC is critical to achieve >95% purity. Reaction progress should be monitored by TLC or HPLC at each stage .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substituent positions and stereochemistry.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight and detects impurities.
- High-Performance Liquid Chromatography (HPLC): Quantifies purity using C18 columns with UV detection (λ = 254 nm).
- Elemental Analysis: Confirms C, H, N, S content to ±0.3% deviation .
Q. What in vitro biological screening approaches are recommended for initial therapeutic evaluation?
Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits. Pair with cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7). Include receptor binding studies via surface plasmon resonance (SPR) to assess affinity (KD values) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent contributions (e.g., trifluoromethyl, methoxy groups)?
- Analog Synthesis: Systematically replace substituents (e.g., replace methoxy with ethoxy or remove trifluoromethyl).
- Biological Testing: Compare IC50 values in kinase assays and cytotoxicity profiles.
- Computational Analysis: Perform molecular docking (AutoDock/Vina) to predict binding interactions with target active sites. Data from triazoloquinazoline analogs (e.g., 5-Cyclopentyl derivatives) show substituent bulkiness correlates with kinase selectivity .
Q. How should researchers resolve contradictory bioassay results across cell lines or enzymatic assays?
- Assay Validation: Ensure consistent ATP concentrations in kinase assays and cell line authentication (STR profiling).
- Orthogonal Assays: Confirm results using alternative methods (e.g., Western blot for phosphorylation inhibition).
- Off-Target Profiling: Screen against panels of unrelated enzymes (e.g., cytochrome P450s) to rule out nonspecific effects .
Q. What computational strategies predict binding modes to kinases or other targets?
- Molecular Dynamics (MD) Simulations: Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
- Quantum Mechanical (QM) Calculations: Evaluate electronic effects of substituents on binding affinity.
- QSAR Models: Train models using datasets from analogs with varying substituents (e.g., fluorine vs. chlorine) .
Q. How can metabolic pathways and pharmacokinetic profiles be elucidated preclinically?
- In Vitro Metabolism: Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites.
- Pharmacokinetic Studies: Administer IV/PO doses in rodents; calculate AUC, Cmax, and half-life via non-compartmental analysis.
- Plasma Protein Binding: Assess using equilibrium dialysis or ultrafiltration .
Methodological Considerations Table
| Research Aspect | Key Parameters | References |
|---|---|---|
| Synthesis Optimization | Solvent (DMF), Temp (70°C), Catalyst (TEA), Purification (HPLC, >95% purity) | |
| SAR Study Design | Substituent variation, IC50 comparison, Docking (ΔG < -8 kcal/mol) | |
| Bioassay Contradictions | ATP concentration (10 µM), Cell line authentication, Orthogonal validation | |
| Computational Prediction | MD simulations (100 ns), QM charge analysis, QSAR (R² > 0.85) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
